6-Chloropyrazine-2-carboxamide

Description

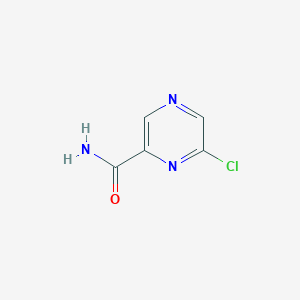

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEERXOCCQAMKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361623 | |

| Record name | 6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36070-79-8 | |

| Record name | 6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloropyrazine-2-carboxamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-Chloropyrazine-2-carboxamide is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural resemblance to pyrazinamide, a first-line antituberculosis drug, positions it as a crucial starting material and intermediate for the synthesis of a wide array of novel therapeutic agents. The presence of a reactive chlorine atom on the pyrazine ring, coupled with the carboxamide functional group, provides two key points for molecular modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, providing researchers with the essential knowledge to effectively utilize this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN₃O | [1] |

| Molecular Weight | 157.56 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 125.56 °C | [2] |

| Density | 1.39 g/cm³ | [2] |

| Water Solubility | 6759.55 mg/L | [2] |

| SMILES | C1=C(N=C(C=N1)Cl)C(=O)N | [1] |

| InChI Key | JEERXOCCQAMKAF-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. The reactivity of this molecule is dominated by the chemistry of the pyrazine ring, the chloro substituent, and the carboxamide group.

Synthetic Pathway: From Carboxylic Acid to Amide

The conversion of 6-chloropyrazine-2-carboxylic acid to this compound is a standard amidation reaction. This transformation typically involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Caption: General synthetic scheme for this compound.

A common method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid to the more reactive acyl chloride. However, due to restrictions on thionyl chloride, alternative activating agents like 2,4,6-trichlorobenzoyl chloride (TCBC) are also employed.[3] The subsequent reaction with ammonia or a protected form of ammonia yields the desired carboxamide.

Experimental Protocol: Synthesis from 6-Chloropyrazine-2-carboxylic Acid [3]

-

Activation: In a round-bottom flask, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Add an activating agent such as 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent) and a tertiary amine base like triethylamine (TEA) (1 equivalent). Stir the mixture at room temperature for 20-30 minutes to form the mixed anhydride intermediate.

-

Amidation: To the activated intermediate, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

-

Slowly add an ammonia source, such as a solution of ammonia in an organic solvent or aqueous ammonium hydroxide.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Key Reactivity Profile

The chemical behavior of this compound is characterized by two primary reactive sites: the chloro-substituted carbon on the pyrazine ring and the carboxamide functional group.

-

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution at the carbon atom bearing the chlorine.[4] The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to its use as a building block for creating a library of derivatives with diverse functionalities.

Caption: Primary reaction pathways for this compound.

-

Reactions of the Carboxamide Group: The carboxamide functional group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[5] It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). While less common for this specific molecule, the amide nitrogen can also participate in N-alkylation or N-acylation reactions under appropriate conditions.[6]

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a key intermediate for the synthesis of biologically active molecules, most notably as analogs of pyrazinamide for the treatment of tuberculosis.

Antitubercular Agents

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is believed to disrupt the membrane potential and inhibit fatty acid synthase I in Mycobacterium tuberculosis.[7] The structural similarity of this compound to pyrazinamide makes it an attractive scaffold for developing new antitubercular agents.

By performing nucleophilic aromatic substitution at the C6 position, researchers can introduce a variety of substituents to modulate the compound's activity, selectivity, and pharmacokinetic properties. Studies have shown that substitution at this position can lead to potent inhibitors of mycobacterial growth.[7]

Caption: Proposed mechanism of action for pyrazinamide and its analogs.

Other Potential Therapeutic Areas

The pyrazine carboxamide scaffold is a versatile pharmacophore found in a variety of therapeutic agents. While the primary focus for this compound has been in antitubercular research, its derivatives have the potential for applications in other areas, such as antiviral and anticancer therapies, by targeting various enzymes and cellular pathways.

Analytical Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the carboxamide group. The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxamide group will appear at a characteristic downfield chemical shift. The chemical shifts of the pyrazine ring carbons will be influenced by the substituents.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations of the primary amide in the region of 3400-3200 cm⁻¹.

-

C=O stretching vibration of the amide (Amide I band) around 1680-1650 cm⁻¹.

-

N-H bending vibration of the amide (Amide II band) around 1650-1600 cm⁻¹.

-

C-Cl stretching vibration in the fingerprint region.

-

Aromatic C-H and C=N stretching vibrations.[9]

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation may involve the loss of the carboxamide group or the chlorine atom.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

Based on available safety data for related compounds, this compound should be handled as a potentially hazardous substance. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[10][11]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

5.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

5.4. Disposal

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a convenient starting point for the synthesis of a wide range of heterocyclic compounds. Its importance is particularly pronounced in the development of novel antitubercular agents, owing to its structural relationship with pyrazinamide. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in drug discovery and development programs. By leveraging the reactivity of both the chloro-substituent and the carboxamide group, researchers can continue to explore the vast chemical space around this pyrazine scaffold to develop new and improved therapeutic agents.

References

- 1. This compound (36070-79-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloropyrazine-2-carboxamide

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-Chloropyrazine-2-carboxamide, a key intermediate in the development of novel therapeutic agents. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for producing and verifying this important compound.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry, primarily due to their potential as anti-tubercular agents.[1][2] The pyrazine-2-carboxamide scaffold is a core component of Pyrazinamide, a first-line drug for treating tuberculosis.[3] The introduction of a chlorine atom at the 6-position of the pyrazine ring can modulate the compound's biological activity and pharmacokinetic properties.[2] A thorough understanding of its synthesis and characterization is therefore crucial for the exploration of new and more effective anti-tuberculosis drugs.[1][2]

Synthesis of this compound: A Mechanistic Approach

The most prevalent and reliable method for synthesizing this compound begins with 6-chloropyrazine-2-carboxylic acid. The general strategy involves the activation of the carboxylic acid to form a more reactive intermediate, which is then subjected to amidation.

Key Synthesis Routes

Two primary routes for the activation of 6-chloropyrazine-2-carboxylic acid are commonly employed:

-

Formation of an Acyl Chloride: This is a classic and widely used method. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 6-chloropyrazine-2-carbonyl chloride. This intermediate readily reacts with an ammonia source to yield the desired amide.[1][3]

-

In-situ Activation using Coupling Agents: Modern amide bond formation often utilizes coupling agents that generate a reactive intermediate in the reaction mixture. For instance, the use of 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) generates a mixed anhydride.[1][2][4] This mixed anhydride is then susceptible to nucleophilic attack by an amine. This method is often preferred as it avoids the handling of highly corrosive and moisture-sensitive acyl chlorides.[1]

The choice between these routes often depends on factors such as scale, available reagents, and desired purity profile. The use of TCBC is highlighted as an alternative to thionyl chloride, which is listed under the Chemical Weapons Convention.[1][2]

Detailed Experimental Protocol: The Mixed Anhydride Route

This section provides a step-by-step protocol for the synthesis of this compound derivatives via the mixed anhydride route, a method noted for its efficiency and milder reaction conditions.[1][2][4]

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

2,4,6-Trichlorobenzoyl chloride (TCBC)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

An appropriate amine (e.g., a solution of ammonia in an organic solvent or an alkyl/aryl amine)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

5% Hydrochloric acid solution

-

5% Sodium hydroxide solution

-

5% Sodium carbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous THF.

-

Formation of the Mixed Anhydride: To the stirred solution, add triethylamine (1 equivalent) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1 equivalent) at room temperature. The formation of a precipitate (triethylamine hydrochloride) may be observed. Allow the mixture to stir for 20-30 minutes.[2]

-

Amidation: To the resulting mixed anhydride solution, add 4-dimethylaminopyridine (catalytic amount) and the desired amine (1-1.2 equivalents). The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-55 °C) for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any solids. The filtrate is then concentrated under reduced pressure. The residue is redissolved in dichloromethane and washed successively with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and brine.[1][2]

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound derivative.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyrazine ring and the amide protons. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon and the carbons of the pyrazine ring.[1][2]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups. Characteristic absorption bands for the N-H stretching of the amide and the C=O stretching of the carbonyl group are expected.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.[1]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A suitable method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.[5]

Quantitative Data Summary

The following table summarizes typical characterization data for this compound derivatives found in the literature.

| Analytical Technique | Expected Observations | Reference |

| ¹H NMR | Aromatic protons (pyrazine ring): δ 8.7-9.3 ppm; Amide NH proton: broad singlet δ 7.5-8.5 ppm | [1][2] |

| ¹³C NMR | Carbonyl carbon: δ 159-162 ppm; Pyrazine ring carbons: δ 140-150 ppm | [1][2] |

| FTIR (cm⁻¹) | N-H stretch: 3200-3400; C=O stretch: 1650-1700 | [1][2] |

| HRMS ([M+H]⁺) | Isotopic pattern for ³⁵Cl and ³⁷Cl with a mass difference of approximately 2 Da. | [1] |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are well-established processes that are fundamental to the ongoing research and development of new anti-tubercular drugs. The methodologies outlined in this guide, particularly the mixed anhydride route for synthesis, offer a robust and efficient approach for obtaining this valuable compound. Adherence to the detailed characterization workflow will ensure the production of high-purity material suitable for further biological evaluation.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-Chloropyrazine-2-carboxamide in Mycobacterium tuberculosis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, driven by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of drug-resistant strains.[1] Pyrazinamide (PZA) is a cornerstone of first-line therapy, unique in its ability to eradicate persistent, non-replicating bacilli.[2] This has spurred investigation into its derivatives, including 6-Chloropyrazine-2-carboxamide (6-CPC), a compound that has demonstrated notable in vitro antimycobacterial activity.[3] This guide synthesizes the current understanding of pyrazinamide's action to construct a putative, multi-faceted mechanism of action for 6-CPC. We postulate that 6-CPC functions as a prodrug, requiring intracellular activation to exert its effects through the potential disruption of mycolic acid synthesis and other vital cellular processes. This document provides a foundational framework, complete with experimental protocols, to direct future research aimed at validating this proposed mechanism and accelerating the development of novel pyrazine-based antitubercular agents.

The Pyrazinamide Paradigm: A Foundation for Understanding Pyrazine Carboxamides

To comprehend the likely mechanism of 6-CPC, one must first grasp the well-documented action of its parent analog, pyrazinamide. PZA's efficacy is not direct but relies on a series of specific biochemical transformations within the mycobacterium, a process that is critically dependent on the physiological state of the bacillus.

1.1. The Prodrug Principle

PZA is a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion within the target pathogen to become pharmacologically active.[2][4] The key enzyme in this activation is the mycobacterial pyrazinamidase (PZase), encoded by the pncA gene.[2][4] This enzyme deamidates PZA into its active form, pyrazinoic acid (POA).[4][5]

1.2. The Role of the Acidic Microenvironment

A peculiar characteristic of PZA is its potent activity at a slightly acidic pH (around 5.5), which mimics the environment within macrophage phagosomes where Mtb can reside.[6] In this acidic milieu, a portion of the generated POA becomes protonated (HPOA). While the anionic POA is readily expelled from the bacterial cell by a weak efflux pump, the protonated, more lipophilic HPOA can diffuse back into the neutral cytoplasm.[4] Inside the cell, HPOA dissociates, releasing the proton and re-forming the POA anion, effectively trapping the active molecule and leading to its accumulation. This cycle is believed to cause intracellular acidification and disrupt membrane potential and energy production.[6]

1.3. Molecular Targets of Pyrazinoic Acid

While membrane disruption is a key effect, specific molecular targets for POA have been identified:

-

Ribosomal Protein S1 (RpsA): POA has been shown to inhibit trans-translation, a rescue system for stalled ribosomes. It achieves this by binding to RpsA, preventing it from releasing ribosomes from truncated mRNAs.[2]

-

Aspartate Decarboxylase (PanD): POA is also thought to disrupt the biosynthesis of coenzyme A (CoA) by targeting PanD, an essential enzyme in the pantothenate/CoA pathway.[2][7] The depletion of CoA, a critical hub in cellular metabolism, would have catastrophic effects on the bacterium, particularly on fatty acid and mycolic acid synthesis.[6][8][9]

Mutations in pncA are the primary cause of clinical resistance to PZA, as they prevent the drug's activation.[2][4] Mutations in rpsA and panD have also been identified in some PZA-resistant strains, further validating their roles as targets.[2][7]

A Putative Mechanism of Action for this compound (6-CPC)

Drawing from the PZA paradigm and emerging research on its derivatives, we propose a multi-step mechanism for 6-CPC. This model is based on the logical progression from prodrug activation to target engagement and subsequent physiological disruption.

Caption: Proposed mechanism of 6-CPC activation and action in M. tuberculosis.

2.1. Hypothesis: Prodrug Activation to 6-Chloropyrazinoic Acid

Consistent with its structure, 6-CPC is almost certainly a prodrug. We hypothesize that it diffuses into the Mtb cytoplasm where it is hydrolyzed by a native amidase, likely the PncA enzyme, to form its active metabolite, 6-chloropyrazinoic acid (6-CPA). The addition of the electron-withdrawing chlorine atom at the 6-position may alter the substrate specificity or the rate of conversion compared to PZA, potentially influencing its potency and spectrum of activity.

2.2. Hypothesis: Target Engagement - The Role of InhA

While 6-CPA may share targets with POA, such as disrupting membrane energetics, molecular docking studies on related pyrazine derivatives have pointed towards a different, highly validated Mtb drug target: InhA .[10][11] InhA is an enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[10] Mycolic acids are the defining lipid component of the mycobacterial cell wall, essential for its structural integrity, low permeability, and virulence.

We propose that the active 6-CPA metabolite acts as an inhibitor of InhA. This inhibition would block the synthesis of mycolic acids, leading to a compromised cell envelope, increased permeability to other agents, and eventual cell lysis. This hypothesis provides a clear, testable molecular target and aligns 6-CPC with other known FAS-II inhibitors.

Experimental Workflows for Mechanism Validation

The following protocols provide a strategic framework for researchers to systematically validate the proposed mechanism of action for 6-CPC.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutually Exclusive Genotypes for Pyrazinamide and 5-Chloropyrazinamide Resistance Reveal a Potential Resistance-Proofing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Novel Biological Activities of 6-Chloropyrazine-2-carboxamide Derivatives: A New Frontier in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several clinically significant drugs. Within this class, 6-Chloropyrazine-2-carboxamide derivatives are emerging as a particularly promising group of compounds with a wide spectrum of novel biological activities. This guide provides a comprehensive overview of the latest research, focusing on their synthesis, multifaceted therapeutic potential, and the underlying structure-activity relationships. We delve into their potent antimycobacterial, anticancer, and antiviral properties, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for next-generation therapeutics.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal building block for bioactive molecules. The most notable example is Pyrazinamide (PZA), a first-line antitubercular drug. However, the versatility of the pyrazine core extends far beyond tuberculosis treatment, with derivatives showing anticancer, diuretic, antidiabetic, and antidepressant activities.[1]

The focus of this guide, the this compound core, represents a strategic modification of the basic pyrazine structure. The introduction of a chlorine atom at the C6 position has been shown to significantly enhance biological activity, particularly against Mycobacterium tuberculosis.[2] This modification, combined with substitutions at the amide nitrogen, allows for the fine-tuning of the molecule's pharmacological profile.

Emerging Biological Activities: A Multi-Target Approach

Recent investigations have revealed that this compound derivatives possess a diverse range of biological activities, positioning them as valuable leads for multiple therapeutic areas.

Potent Antimycobacterial Activity

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, necessitates the development of novel antitubercular agents.[2][3] this compound derivatives have demonstrated significant promise in this arena.

Mechanism of Action: While pyrazinamide's exact mechanism is complex, its derivatives are thought to interfere with vital cellular processes in mycobacteria. Molecular docking studies suggest that these compounds may target the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway.[3][4] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Structure-Activity Relationship (SAR):

-

C6-Chloro Substitution: The presence of a chloro group at the C6 position of the pyrazine ring is a consistent feature in derivatives with high antituberculosis activity.[2]

-

Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role. Substitution with alkyl and phenyl groups has been shown to increase antitubercular activity against Mycobacterium tuberculosis H37Rv.[2] For instance, derivatives with a 4-methylbenzylamino group have shown excellent minimum inhibitory concentrations (MIC) with low cytotoxicity.[3][5]

A logical diagram illustrating these SAR findings is presented below.

Caption: Structure-Activity Relationship (SAR) for antimycobacterial activity.

Quantitative Data Summary:

| Compound Derivative | Target Organism | MIC (µM) | Cytotoxicity (IC50, µM) | Reference |

| 6-chloro-N-octylpyrazine-2-carboxamide | M. tuberculosis H37Rv | Predicted High Activity | Not Reported | [2] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 | ≥ 250 (HepG2 cells) | [3][4] |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 46 (12.5 µg/mL) | Not Reported | [6] |

Novel Anticancer Activity

The pyrazine scaffold is increasingly recognized for its potential in oncology.[7] Recent studies have identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[8][9]

Mechanism of Action: Genetic abnormalities in FGFRs can lead to uncontrolled cell growth, proliferation, and migration.[8] Certain pyrazine derivatives act as pan-FGFR inhibitors, blocking the receptor's activation and downstream signaling pathways, such as MAPK and AKT. This action effectively halts tumor cell proliferation. The compound 18i from a recent study was identified as a potent pan-FGFR inhibitor with favorable activity against FGFR1–4.[8]

The diagram below illustrates the FGFR signaling pathway and the inhibitory action of these derivatives.

Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

Promising Antiviral Properties

The COVID-19 pandemic highlighted the urgent need for new antiviral agents. Intriguingly, pyrazine-based small molecules have been investigated for their activity against SARS-CoV-2.[10] Certain pyrazine-triazole conjugates showed significant potency against the virus, with favorable selectivity indexes compared to the reference drug Favipiravir.[10] Favipiravir itself is a pyrazine carboxamide derivative, underscoring the potential of this chemical class as RNA polymerase inhibitors.[11]

Quantitative Data Summary (Antiviral Activity):

| Compound Class | Target Virus | Activity | Reference |

| Pyrazine-triazole conjugates | SARS-CoV-2 | Significant potency and selectivity | [10] |

| Favipiravir | RNA Viruses | Potent inhibitory activity | [11] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is a multi-step process that allows for considerable diversification. Below is a generalized workflow and detailed protocols for key biological assays.

General Synthesis Workflow

The synthesis typically involves the amidation of a 6-chloropyrazine-2-carboxylic acid precursor. A common challenge is the use of reagents like thionyl chloride, which is listed under the Chemical Weapons Convention. An alternative and effective method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), which proceeds via a mixed anhydride intermediate.[2]

The general workflow is depicted below.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyrazine-2-carboxamide

Abstract

6-Chloropyrazine-2-carboxamide, a substituted pyrazine derivative, serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural relationship to pyrazinamide, a first-line antituberculosis drug, underscores its significance. The efficacy, pharmacokinetics, and formulation of any active pharmaceutical ingredient are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes known data, high-quality predictions, and established analytical principles to present a robust scientific overview.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound. The core structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position.

-

IUPAC Name: this compound

-

Synonyms: 6-chloro-2-pyrazinecarboxamide[1]

-

CAS Number: 36070-79-8[1]

-

Molecular Formula: C₅H₄ClN₃O

-

Molecular Weight: 157.56 g/mol

The presence of the electron-withdrawing chlorine atom and the carboxamide group, which can act as both a hydrogen bond donor and acceptor, significantly influences the molecule's electronic properties and intermolecular interactions. These features are critical determinants of its biological activity and physical behavior. Derivatives of pyrazine-2-carboxamide are actively investigated as potential anti-tuberculosis agents, with substitutions on the pyrazine ring, such as the 6-chloro group, being explored to enhance activity.[2][3]

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is fundamental to drug development, impacting everything from solubility and absorption to formulation and stability.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source/Method |

| Melting Point | 125.56 °C | Experimental[1] |

| Water Solubility | 6759.55 mg/L | Experimental[1] |

| Density | 1.39 g/cm³ | Experimental[1] |

| logP | 0.55 ± 0.35 | Predicted (ACD/Labs Percepta) |

| pKa (acidic) | 14.2 ± 0.4 (Amide N-H) | Predicted (ACD/Labs Percepta) |

| pKa (basic) | -2.9 ± 0.2 (Pyrazine N) | Predicted (ACD/Labs Percepta) |

| Flash Point | 154.61 °C | Experimental[1] |

Lipophilicity (logP)

Acidity and Basicity (pKa)

The ionization constant (pKa) dictates the extent of a molecule's ionization at a given pH, which affects its solubility, absorption, and target binding.

-

Basic pKa: The pyrazine nitrogens are weakly basic due to the electron-withdrawing effects of the ring and the chloro and carboxamide substituents. The predicted pKa of -2.9 indicates that the pyrazine ring will be protonated only under very strong acidic conditions.

-

Acidic pKa: The amide N-H proton is weakly acidic, with a predicted pKa of 14.2, meaning it will only deprotonate under strongly basic conditions.

For practical purposes in physiological systems (pH ~7.4), this compound will exist predominantly as a neutral, unionized molecule.

Analytical Characterization and Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not widely published, its expected characteristics can be inferred from the analysis of its functional groups and data from closely related pyrazine derivatives.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The pyrazine ring protons are expected to appear in the aromatic region (δ 8.0-9.5 ppm). Due to the asymmetry of the molecule, two distinct singlets or narrow doublets are anticipated for the protons at the 3- and 5-positions. The amide protons (-NH₂) would likely present as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 160-170 ppm.[2] The four carbons of the pyrazine ring will appear in the aromatic region (typically 130-160 ppm), with their specific shifts influenced by the chloro and carboxamide substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: The primary amide will show two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. For similar derivatives, these bands have been observed between 3273-3369 cm⁻¹.[2]

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide I band) stretch is expected between 1650-1690 cm⁻¹. Studies on related compounds show this peak in the 1653-1693 cm⁻¹ range.[2]

-

Aromatic C=N and C=C Stretching: The pyrazine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 158.0. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ peak at m/z 158 and an [M+2+H]⁺ peak at m/z 160. Key fragmentation pathways would likely involve the loss of the amide group or parts of it (e.g., loss of NH₃ or CONH₂).

Stability Profile

The chemical stability of an active pharmaceutical ingredient is critical for its shelf-life, formulation, and in vivo performance.

-

Hydrolytic Stability: Amide bonds are generally stable but can undergo hydrolysis under strong acidic or basic conditions, which would convert the carboxamide to the corresponding carboxylic acid (6-chloropyrazine-2-carboxylic acid).[6] The stability of this compound under physiological pH is expected to be high. Detailed kinetic studies following OECD guidelines are recommended for quantitative assessment.[7]

-

Photostability: Pyrazine and its derivatives can be susceptible to photodegradation.[8] The incorporation of pyrazine into other materials has been shown to enhance photostability.[9][10] It is advisable to protect this compound from light during storage and handling.[11]

Experimental Methodologies

The following section outlines standardized, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are broadly applicable to pharmaceutical compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This "gold standard" method measures the thermodynamic solubility of a compound.

Causality: The shake-flask method is designed to ensure that a true equilibrium is reached between the solid compound and the aqueous solution, providing the most accurate measure of thermodynamic solubility. The extended incubation time allows for the dissolution process to complete, and HPLC-UV analysis provides sensitive and accurate quantification of the dissolved compound.

Protocol:

-

Add an excess amount of solid this compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test sample.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Lipophilicity (logP)

The shake-flask method is also the traditional approach for determining the octanol-water partition coefficient.

Causality: This protocol directly measures the partitioning of the analyte between two immiscible phases, providing a direct measure of its relative affinity for a lipid-like (n-octanol) versus an aqueous environment. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would affect concentration measurements.

Protocol:

-

Prepare pre-saturated n-octanol (saturated with water) and water (saturated with n-octanol) by mixing them and allowing the phases to separate.

-

Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase).

-

Add a known volume of the second phase to create a biphasic system with a defined volume ratio (e.g., 1:1).

-

Seal the container and shake vigorously for a set period to facilitate partitioning, followed by a period of rest (or centrifugation) to allow for complete phase separation.

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Caption: Experimental Workflow for logP Determination.

Conclusion

This compound is a molecule of significant interest in pharmaceutical research due to its structural analogy to established drugs and its potential as a building block for new chemical entities. This guide has synthesized the available experimental data and provided high-quality predictions for its key physicochemical properties, including solubility, lipophilicity, and pKa. The provided protocols offer a standardized framework for the experimental validation of these parameters. A thorough understanding of these foundational properties is indispensable for guiding future research, optimizing drug design, and developing robust formulations for this promising class of compounds.

References

- 1. This compound (36070-79-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. jocpr.com [jocpr.com]

- 7. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 10. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 6-Chloropyrazine-2-carboxamide: A Technical Guide for Researchers

Introduction to 6-Chloropyrazine-2-carboxamide

This compound is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active molecules, and the carboxamide and chloro-substituents on this particular structure offer versatile handles for synthetic modifications, making it a valuable building block in the design of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound in any research and development workflow. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound dictates its spectroscopic fingerprint. The aromatic pyrazine ring, the electron-withdrawing chloro group, and the carboxamide functionality each give rise to characteristic signals in different spectroscopic techniques. Understanding these relationships is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazine ring and the two protons of the primary amide.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.2 | Singlet | 1H | H-3 |

| ~8.7 - 9.0 | Singlet | 1H | H-5 |

| ~7.8 - 8.2 | Broad Singlet | 1H | -NH₂ |

| ~7.6 - 7.9 | Broad Singlet | 1H | -NH₂ |

Interpretation and Rationale:

-

Aromatic Protons (H-3 and H-5): The pyrazine ring protons are expected to appear at very downfield chemical shifts due to the deshielding effect of the two electronegative nitrogen atoms and the electron-withdrawing chloro and carboxamide groups. The lack of adjacent protons would result in singlet multiplicities for both H-3 and H-5.

-

Amide Protons (-NH₂): The protons of the primary amide will typically appear as two broad singlets due to quadrupolar broadening from the adjacent nitrogen and potential for restricted rotation around the C-N bond. Their chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and to avoid exchange of the amide protons with the solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Ensure proper shimming of the magnetic field to obtain sharp peaks.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 166 | C=O (Amide) |

| ~148 - 152 | C-6 |

| ~145 - 148 | C-2 |

| ~143 - 146 | C-3 |

| ~138 - 142 | C-5 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 163-166 ppm.

-

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are all deshielded. The carbons directly attached to the electronegative chlorine (C-6) and the carboxamide group (C-2) are expected to be the most downfield among the ring carbons. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with appropriate window functions and referencing to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and the aromatic ring.

Predicted Characteristic IR Absorption Frequencies:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) of the primary amide |

| ~1680 - 1650 | Strong | C=O stretch (Amide I band) |

| ~1600 - 1550 | Medium | N-H bend (Amide II band) and C=N/C=C ring stretching |

| ~1480 - 1400 | Medium | C=N/C=C ring stretching |

| ~1100 - 1000 | Medium-Strong | C-Cl stretch |

| ~850 - 800 | Strong | C-H out-of-plane bending |

Interpretation and Rationale:

-

Amide Group: The primary amide will show characteristic N-H stretching vibrations as a broad band (or two distinct peaks) in the 3400-3200 cm⁻¹ region. The strong C=O stretching absorption (Amide I) is expected around 1680-1650 cm⁻¹, and the N-H bending (Amide II) will appear in the 1600-1550 cm⁻¹ region.[1]

-

Pyrazine Ring: The aromatic C=N and C=C stretching vibrations will give rise to several bands in the 1600-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations will result in strong absorptions in the fingerprint region.

-

C-Cl Bond: The C-Cl stretching vibration is expected to appear in the 1100-1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺ peak will be observed at m/z corresponding to the molecular weight with a ³⁵Cl isotope, and an (M+2)⁺ peak at approximately one-third the intensity will be present due to the ³⁷Cl isotope.

-

Calculated Monoisotopic Mass: C₅H₄³⁵ClN₃O = 157.0094

-

Expected [M+H]⁺ (for ESI): m/z 158.0172 (for ³⁵Cl) and 160.0143 (for ³⁷Cl)

-

-

Major Fragmentation Pathways:

-

Loss of the carboxamide group (-CONH₂) to give a fragment at m/z 113/115.

-

Loss of chlorine (-Cl) to give a fragment at m/z 122.

-

Decarbonylation (-CO) from the fragment at m/z 113/115.

-

References

6-Chloropyrazine-2-carboxamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 6-chloropyrazine-2-carboxamide core is a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. As a derivative of the frontline antitubercular drug pyrazinamide, this heterocyclic motif has demonstrated significant potential beyond its initial application, serving as a versatile building block for potent and selective inhibitors in oncology, virology, and neglected tropical diseases. This guide provides a comprehensive technical overview of the this compound scaffold, detailing its synthesis, chemical reactivity, and extensive applications in drug discovery. We will explore the nuanced structure-activity relationships (SAR) that govern its biological activity in different therapeutic contexts, present detailed experimental protocols for the synthesis of key derivatives, and discuss the critical physicochemical properties that influence its drug-like characteristics. Through a synthesis of peer-reviewed literature and field-proven insights, this document aims to equip researchers with the foundational knowledge and practical methodologies necessary to effectively leverage this powerful scaffold in their drug development programs.

The Pyrazine Core: A Foundation of Therapeutic Success

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone of numerous clinically significant pharmaceuticals.[1] Its unique electronic properties, including its weaker basicity compared to pyridine, and the capacity of its nitrogen atoms to act as hydrogen bond acceptors, make it an attractive scaffold for engaging with biological targets.[1][2] The introduction of a carboxamide group at the 2-position and a chlorine atom at the 6-position creates the this compound scaffold, a molecule primed for chemical diversification and biological activity.

The historical significance of this scaffold is rooted in its relationship to pyrazinamide, a critical first-line drug for the treatment of tuberculosis (TB).[3] The carboxamide moiety is crucial for the prodrug activation of pyrazinamide to its active form, pyrazinoic acid, within Mycobacterium tuberculosis.[4] The chlorine atom at the 6-position serves as a key handle for synthetic modification, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[5]

Synthetic Strategies and Chemical Reactivity

The synthesis of the this compound core and its derivatives is well-established, offering robust and scalable routes for medicinal chemistry campaigns.

Synthesis of the Core Scaffold

A common and efficient method for the preparation of this compound begins with the corresponding 6-chloropyrazine-2-carboxylic acid. The carboxylic acid can be activated to form an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] However, due to the classification of thionyl chloride under the Chemical Weapons Convention, alternative activating agents such as 2,4,6-trichlorobenzoyl chloride (TCBC) are often employed.[3][7] The resulting activated acyl intermediate is then reacted with an appropriate amine source, such as ammonia or an ammonium salt, to yield the desired carboxamide.

Experimental Protocol: Synthesis of this compound Derivatives via Acyl Chloride Formation [6]

-

Activation of Carboxylic Acid: To a solution of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and triethylamine (TEA) (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to form the mixed anhydride.

-

Amidation: In a separate flask, dissolve the desired amine (1.2 eq) in anhydrous THF. Cool this solution to 0 °C.

-

Reaction: Slowly add the mixed anhydride solution from step 1 to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions for Derivatization

The true power of the this compound scaffold lies in its amenability to a variety of chemical transformations that enable extensive SAR exploration.

-

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for introducing diverse substituents to probe the steric and electronic requirements of the target binding site.[8]

-

Modification of the Carboxamide: The carboxamide nitrogen can be functionalized through N-alkylation or N-arylation. Furthermore, the carboxamide itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters or other amide derivatives using standard coupling reagents like EDC/HOBt or T3P.[9]

-

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or alkyl groups at the 6-position.

Below is a diagram illustrating the key reactivity sites of the this compound scaffold.

Caption: Key reactivity sites for derivatization of the this compound scaffold.

Therapeutic Applications: A Scaffold of Broad Potential

The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas.

Antitubercular Agents

Building on the legacy of pyrazinamide, extensive research has focused on developing novel this compound derivatives with improved activity against drug-susceptible and drug-resistant strains of M. tuberculosis. SAR studies have revealed that substitution at the 6-position with various alkyl and aryl amines can significantly enhance antimycobacterial potency.[5] Molecular docking studies have suggested that these derivatives may target different enzymes within the mycobacterium, such as enoyl-ACP reductase (InhA).[6]

| Derivative Class | Key Substituents | Reported Activity (MIC) | Reference |

| N-Alkyl/Aryl Amides | N-octyl, N-cycloheptyl | Potent activity against M. tuberculosis H37Rv | [6] |

| 6-Amino Derivatives | Substituted benzylamines | MIC values as low as 1.56 µg/mL | [8] |

Kinase Inhibitors for Oncology

The pyrazine ring is a well-established scaffold in the design of kinase inhibitors.[10][11] The this compound core has been successfully employed to develop potent and selective inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR) and Echinoderm Microtubule-associated protein-like 4 (EML4)-Anaplastic Lymphoma Kinase (ALK).[12][13] The general binding mode involves the pyrazine nitrogen atoms forming key hydrogen bonds with the hinge region of the kinase domain, while substituents at the 6-position and on the carboxamide explore the hydrophobic pockets.[10]

A recent study detailed the development of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors, with compound 18i showing favorable pan-FGFR inhibitory activity.[12][14]

Caption: Mechanism of action for pyrazine-based FGFR inhibitors in cancer.

Antiviral Agents

The structural similarity of the pyrazine-2-carboxamide core to nucleosides has led to its exploration in the development of antiviral agents. A notable example is Favipiravir (T-705), a 6-fluoro-3-hydroxypyrazine-2-carboxamide, which is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[15] While not a direct 6-chloro derivative, the underlying pyrazine-2-carboxamide scaffold is the key pharmacophore. This highlights the potential of modifying the 6-position with a chlorine atom as a starting point for developing novel antiviral compounds. Recent studies have explored pyrazine-based conjugates with significant potency against SARS-CoV-2.[16]

Agents for Neglected Tropical Diseases

The this compound scaffold has also shown promise in the fight against neglected tropical diseases. For instance, 6-arylpyrazine-2-carboxamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[17] QSAR studies have indicated that the inhibitory activity is correlated with the presence of specific substituents on the aryl ring at the 6-position.

Physicochemical Properties and Drug Development Considerations

The successful development of a drug candidate requires careful optimization of its physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). For pyrazinamide and its analogs, properties such as solubility, lipophilicity (logP), and metabolic stability are critical.[18]

-

Lipophilicity (logP): The logP value influences a compound's solubility, permeability, and plasma protein binding. For pyrazinamide analogs, a balanced logP is generally desired to ensure sufficient aqueous solubility for formulation and adequate lipophilicity for membrane permeation.[18]

-

Solubility: Aqueous solubility is crucial for oral bioavailability. Modifications to the this compound scaffold can significantly impact solubility. The introduction of polar groups can enhance solubility, but may also affect cell permeability.

-

Metabolic Stability: The pyrazine ring is generally considered to be metabolically stable. However, substituents introduced during derivatization can be sites of metabolic attack by cytochrome P450 enzymes. In vitro metabolic stability assays using liver microsomes are essential for identifying and mitigating potential metabolic liabilities.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and valuable platform in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on several key areas:

-

Expansion into New Therapeutic Areas: The inherent drug-like properties of the scaffold suggest its potential for development against a wider range of targets and diseases.

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of potent and selective inhibitors based on the this compound core.

-

Application of Novel Synthetic Methodologies: The adoption of modern synthetic techniques, such as flow chemistry and photoredox catalysis, could further streamline the synthesis of diverse libraries of derivatives for high-throughput screening.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjmets.com [irjmets.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 16. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Collaborative Synthesis for Neglected Diseases through the Open Synthesis Network: Structure–Activity Relationships of Arylaminopyrazoles as Chagas Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 6-Chloropyrazine-2-carboxamide Analogues

Abstract

The 6-chloropyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of therapeutic agents with a remarkable breadth of activity. This technical guide provides an in-depth investigation into the structure-activity relationships (SAR) of analogues derived from this core, with a primary focus on their well-established antitubercular properties and extending to their emerging roles as anticancer and antiviral agents. We will dissect the key structural modifications that influence biological activity, explore the underlying mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound framework.

Introduction: The Versatile this compound Core

The pyrazine-2-carboxamide moiety is most famously represented by pyrazinamide, a cornerstone of first-line tuberculosis treatment.[1][2] The introduction of a chlorine atom at the 6-position of the pyrazine ring has proven to be a critical modification, often enhancing the potency and modulating the spectrum of activity of these compounds. This guide will explore the SAR of this class of molecules, demonstrating how subtle structural changes can lead to profound differences in biological effect, targeting everything from bacterial enzymes to viral polymerases and human kinases.

Antitubercular Activity: The Legacy and Future of Pyrazinamide Analogues

The primary therapeutic application of this compound analogues has been in the fight against Mycobacterium tuberculosis. The SAR in this area is relatively well-established, with key modifications focusing on the amide substituent.

Mechanism of Antitubercular Action

Pyrazinamide itself is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3] POA is believed to have multiple targets within the bacterium. At the acidic pH found in the microenvironment of tuberculous lesions, POA disrupts membrane energetics and inhibits membrane transport functions.[2][4] Additionally, there is evidence to suggest that POA inhibits fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3]

Caption: Mechanism of action for pyrazinamide analogues.

Structure-Activity Relationship for Antitubercular Activity

The primary point of diversification for SAR studies is the amide nitrogen. Substitution at this position with various alkyl and aryl groups has a significant impact on antimycobacterial potency.

| Compound | R Group (at amide N) | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| 1 | -H | >100 | [5] |

| 2 | -CH₂-Ph (benzyl) | >100 | [5] |

| 3 | -CH₂-(4-CH₃-Ph) | 1.56 | [5] |

| 4 | -CH₂-(4-CF₃-Ph) | 6.25 | [5] |

| 5 | -CH₂-(4-NH₂-Ph) | 6.25 | [5] |

| 6 | 2,4-dimethoxyphenyl | 12.5 | [6] |

| 7 | 3,5-bis(trifluoromethyl)phenyl | 72% inhibition at 6.25 µg/mL | [7] |

Key SAR Insights:

-

Unsubstituted Amide: The parent compound with an unsubstituted amide (R = -H) is largely inactive.

-

Benzyl Substitution: Simple benzyl substitution does not confer significant activity. However, substitution on the phenyl ring is crucial.

-

Electron-Donating and Withdrawing Groups: Both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -CF₃) groups on the phenyl ring can lead to potent compounds.[5]

-

Lipophilicity: Increased lipophilicity of the substituent at the amide nitrogen generally correlates with improved antimycobacterial activity.[7]

Anticancer Activity: Targeting Fibroblast Growth Factor Receptors (FGFR)

More recently, the this compound scaffold has been explored for its potential as an anticancer agent, specifically as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers.[8]

Mechanism of Anticancer Action

Analogues in this class act as ATP-competitive inhibitors of the FGFR kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation, migration, and survival in FGFR-dependent cancer cells.[8]

Caption: Mechanism of FGFR inhibition by pyrazine-2-carboxamide analogues.

Structure-Activity Relationship for FGFR Inhibition

SAR studies in this area have focused on modifications at both the amide nitrogen and other positions of the pyrazine ring.

| Compound | Key Structural Features | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |

| 18i (from ref) | 3-amino, 6-methyl, N-(3,5-dihydroxyphenyl) | Favorable in vitro activity | Favorable in vitro activity | Favorable in vitro activity | [8] |

| 10 (from ref) | Pyrrolopyrazine core, aniline α-fluoroacrylamide warhead | - | Potent | Potent | [9] |

Key SAR Insights:

-

3-Amino Group: A 3-amino group on the pyrazine ring appears to be a key feature for potent FGFR inhibition.[8]

-

N-Aryl Substitution: Substitution at the amide nitrogen with specific aryl moieties, such as 3,5-dihydroxyphenyl, is critical for activity.[8]

-

Covalent Inhibition: The incorporation of a covalent warhead, such as an α-fluoroacrylamide, can lead to potent and selective FGFR inhibitors that can overcome resistance mutations.[9]

Antiviral Activity: A Broad-Spectrum Approach

The pyrazine-2-carboxamide scaffold is also the basis for the broad-spectrum antiviral drug favipiravir (T-705).[10] This highlights the versatility of this chemical framework in targeting viral enzymes.

Mechanism of Antiviral Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[10]

Caption: Mechanism of antiviral action for pyrazine-2-carboxamide analogues.

Structure-Activity Relationship for Antiviral Activity

SAR for antiviral activity has explored modifications to the pyrazine ring and the carboxamide group.

| Compound | Key Structural Features | Antiviral Activity (IC₅₀) | Virus | Reference |

| Favipiravir (T-705) | 6-fluoro-3-hydroxy | - | Influenza, SARS-CoV-2, etc. | [10] |

| T-1105 | 3-hydroxy | EC₅₀ = 97.5 µM | Zika Virus | [10] |

| 12a (from ref) | N-benzothiazol-2-ylmethyl | IC₅₀ = 0.2064 mM | SARS-CoV-2 | [11] |

| 12i (from ref) | (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl) | IC₅₀ = 0.3638 mM | SARS-CoV-2 | [11] |

Key SAR Insights:

-